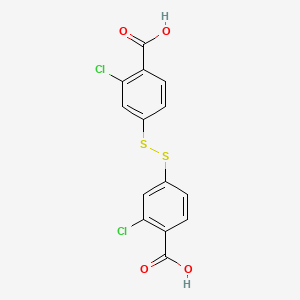
Benzoic acid, 4,4'-dithiobis[2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4,4’-dithiobis[2-chloro-]: is an organic compound that features a benzene ring substituted with a carboxyl group and a disulfide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4,4’-dithiobis[2-chloro-] typically involves the reaction of 4-chlorobenzoic acid with a disulfide compound under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the formation of the disulfide linkage .
Industrial Production Methods: Industrial production of this compound may involve catalytic oxidation processes or other advanced synthetic techniques to ensure high yield and purity. The use of catalysts such as vanadium pentoxide or manganese and cobalt acetates can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid, 4,4’-dithiobis[2-chloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents under controlled temperature and pressure.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4,4’-dithiobis[2-chloro-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 4,4’-dithiobis[2-chloro-] involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function and activity.
Pathways Involved: It may influence oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects.
Comparaison Avec Des Composés Similaires
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
4-Chlorobenzoic acid: A chlorinated derivative of benzoic acid with similar chemical properties.
4,4’-Dithiobisbenzoic acid: A disulfide-linked benzoic acid derivative with comparable reactivity.
Propriétés
Numéro CAS |
81542-91-8 |
|---|---|
Formule moléculaire |
C14H8Cl2O4S2 |
Poids moléculaire |
375.2 g/mol |
Nom IUPAC |
4-[(4-carboxy-3-chlorophenyl)disulfanyl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C14H8Cl2O4S2/c15-11-5-7(1-3-9(11)13(17)18)21-22-8-2-4-10(14(19)20)12(16)6-8/h1-6H,(H,17,18)(H,19,20) |
Clé InChI |
IAEHCOFKTNPYRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)C(=O)O)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


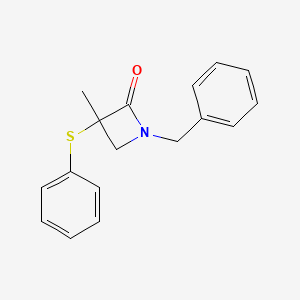
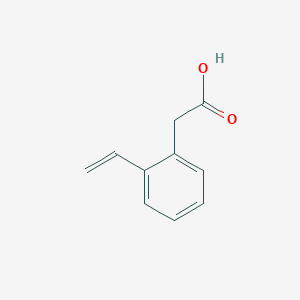
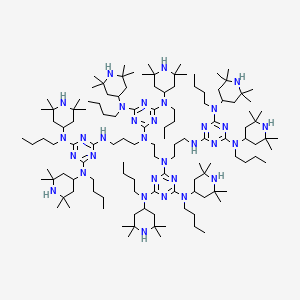
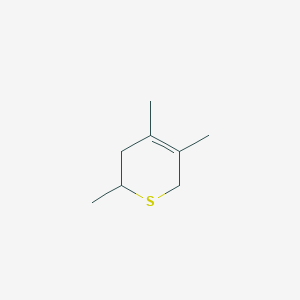


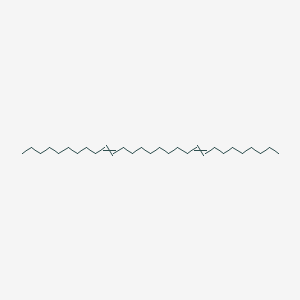
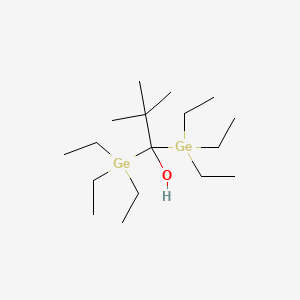
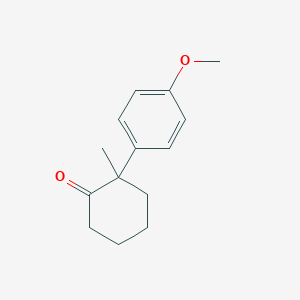
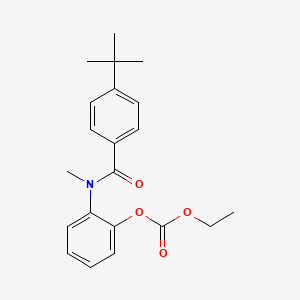
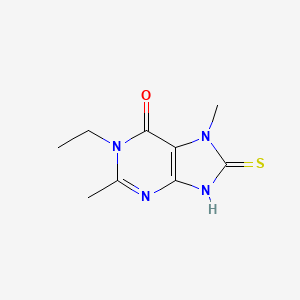
![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)

![1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14414582.png)
